Arimoclomol

説明

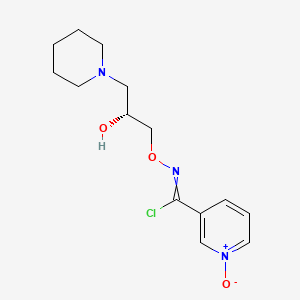

Structure

3D Structure

特性

CAS番号 |

289893-25-0 |

|---|---|

分子式 |

C14H20ClN3O3 |

分子量 |

313.78 g/mol |

IUPAC名 |

N-[(2R)-2-hydroxy-3-piperidin-1-ylpropoxy]-1-oxidopyridin-1-ium-3-carboximidoyl chloride |

InChI |

InChI=1S/C14H20ClN3O3/c15-14(12-5-4-8-18(20)9-12)16-21-11-13(19)10-17-6-2-1-3-7-17/h4-5,8-9,13,19H,1-3,6-7,10-11H2/t13-/m1/s1 |

InChIキー |

SGEIEGAXKLMUIZ-CYBMUJFWSA-N |

異性体SMILES |

C1CCN(CC1)C[C@H](CON=C(C2=C[N+](=CC=C2)[O-])Cl)O |

正規SMILES |

C1CCN(CC1)CC(CON=C(C2=C[N+](=CC=C2)[O-])Cl)O |

他のCAS番号 |

289893-25-0 |

同義語 |

arimoclomol BRX-220 BRX220 |

製品の起源 |

United States |

Foundational & Exploratory

Arimoclomol: A Technical Guide to its Function as a Co-inducer of the Heat Shock Response

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arimoclomol is a hydroxylamine derivative that functions as a co-inducer of the cellular heat shock response (HSR).[1][2] Unlike direct inducers of heat shock proteins (HSPs), this compound does not initiate the HSR in healthy, unstressed cells.[3] Instead, it amplifies an existing stress response by prolonging the activation of Heat Shock Factor 1 (HSF1), the master transcriptional regulator of HSPs.[4][5] This mechanism of action allows for a targeted enhancement of the cytoprotective HSR in cells already under proteotoxic stress, a hallmark of numerous neurodegenerative and protein-misfolding diseases. This technical guide provides an in-depth overview of the molecular mechanism of this compound, presenting key quantitative data from preclinical and clinical studies, detailed experimental protocols for its characterization, and visual representations of the relevant biological pathways and workflows.

Mechanism of Action: The Heat Shock Response and HSF1

The heat shock response is a highly conserved cellular defense mechanism against proteotoxic stress, such as exposure to heat, heavy metals, oxidative agents, or the accumulation of misfolded proteins. A key mediator of this response is HSF1.

Under normal physiological conditions, HSF1 exists as a latent monomer in the cytoplasm, complexed with HSP90 and other chaperones. Upon cellular stress, misfolded proteins accumulate and sequester HSP90, leading to the release of HSF1. Liberated HSF1 monomers then trimerize, undergo hyperphosphorylation, and translocate to the nucleus. In the nucleus, the activated HSF1 trimer binds to specific DNA sequences known as Heat Shock Elements (HSEs) located in the promoter regions of genes encoding for heat shock proteins, thereby initiating their transcription.

This compound's primary mechanism of action is to prolong the binding of activated HSF1 to HSEs. This sustained interaction leads to an amplified and prolonged transcription of HSPs, particularly the highly protective HSP70, in stressed cells. This targeted action in stressed cells minimizes the potential for off-target effects that might arise from the indiscriminate induction of the HSR in healthy cells.

Signaling Pathway of HSF1 Activation and this compound's Point of Intervention

Caption: this compound prolongs the interaction of activated HSF1 with HSEs.

Quantitative Data on this compound's Efficacy

The efficacy of this compound has been evaluated in various preclinical and clinical settings. The following tables summarize key quantitative findings.

Table 1: Preclinical Efficacy of this compound in the SOD1-G93A Mouse Model of ALS

| Parameter | Treatment Group | Result | Reference |

| Lifespan | This compound-treated SOD1-G93A mice | 22% increase in lifespan (153 ± 2.6 days) | |

| Untreated SOD1-G93A mice | 125 days (mean survival) | ||

| Motor Neuron Survival | This compound-treated SOD1-G93A mice | Improved motor neuron survival | |

| Muscle Function | This compound-treated SOD1-G93A mice (early or late symptomatic stages) | Significantly improved muscle function | |

| Protein Aggregation | This compound-treated SOD1-G93A mice | Decrease in the number of ubiquitin-positive aggregates in the spinal cord |

Table 2: Clinical Efficacy of this compound in Niemann-Pick Disease Type C (NPC)

| Endpoint | This compound Group | Placebo Group | p-value | Reference |

| Phase 2/3 Trial (NCT02612129) - 12 Months | ||||

| Mean change in 5-domain NPCCSS | 0.76 | 2.15 | 0.046 | |

| Reduction in annual disease progression | 65% | - | - | |

| Treatment difference in 5-domain NPCCSS (in favor of this compound) | -1.40 (95% CI: -2.76, -0.03) | - | 0.046 | |

| Treatment difference in patients on miglustat | -2.06 | - | 0.006 | |

| Serious Adverse Events | 14.7% (5/34 patients) | 31.3% (5/16 patients) | - | |

| Open-Label Extension (OLE) - 48 Months | ||||

| Mean annual change in 5DNPCCSS (placebo switchers, first year on this compound) | 0.1 | 2.0 (on placebo) | - | |

| Mean annual change in R4DNPCCSS (placebo switchers, first year on this compound) | 0.2 | 1.9 (on placebo) | - |

NPCCSS: Niemann-Pick Disease Type C Clinical Severity Scale

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism and efficacy of this compound.

Western Blotting for HSP70 and Phospho-HSF1

This protocol is for the detection and quantification of total HSP70 and phosphorylated HSF1 in cell lysates.

Experimental Workflow for Western Blotting

Caption: A typical workflow for analyzing protein expression via Western blot.

Materials:

-

RIPA Lysis Buffer

-

Protease and phosphatase inhibitor cocktail

-

BCA or Bradford protein assay kit

-

Laemmli sample buffer

-

Primary antibodies:

-

Rabbit anti-HSP70 (e.g., 1:1000 dilution)

-

Rabbit anti-phospho-HSF1 (Ser326) (e.g., 1:1000 dilution)

-

Mouse anti-β-actin (loading control, e.g., 1:5000 dilution)

-

-

HRP-conjugated secondary antibodies:

-

Goat anti-rabbit IgG-HRP (e.g., 1:2000 - 1:10000 dilution)

-

Goat anti-mouse IgG-HRP (e.g., 1:2000 - 1:10000 dilution)

-

-

TBST (Tris-Buffered Saline with 0.1% Tween-20)

-

Blocking buffer (5% non-fat dry milk or 5% BSA in TBST)

-

ECL chemiluminescent substrate

Procedure:

-

Sample Preparation:

-

Culture cells to desired confluency and treat with this compound and/or a stressor (e.g., heat shock at 42°C for 1 hour).

-

Wash cells with ice-cold PBS and lyse in RIPA buffer containing protease and phosphatase inhibitors.

-

Centrifuge to pellet cell debris and collect the supernatant.

-

Determine protein concentration using a BCA or Bradford assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature 20-30 µg of protein per sample in Laemmli buffer by boiling for 5-10 minutes.

-

Separate proteins on an 8-10% SDS-polyacrylamide gel.

-

Transfer proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 5-10 minutes each with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times for 5-10 minutes each with TBST.

-

-

Detection and Analysis:

-

Incubate the membrane with ECL substrate according to the manufacturer's instructions.

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify band intensities using densitometry software and normalize to the loading control (β-actin).

-

Immunofluorescence for HSF1 Nuclear Translocation

This protocol allows for the visualization of HSF1 movement from the cytoplasm to the nucleus upon cellular stress.

Materials:

-

Cells grown on glass coverslips

-

4% paraformaldehyde in PBS

-

Permeabilization buffer (0.1% Triton X-100 in PBS)

-

Blocking buffer (10% normal goat serum in PBS)

-

Primary antibody: Rabbit anti-HSF1 (e.g., 1:100 to 1:1000 dilution)

-

Fluorescently-conjugated secondary antibody (e.g., Goat anti-rabbit IgG-Alexa Fluor 488, 1:1000 dilution)

-

DAPI (nuclear counterstain)

-

Mounting medium

Procedure:

-

Cell Culture and Treatment:

-

Seed cells on sterile glass coverslips and treat with this compound and/or a stressor.

-

-

Fixation and Permeabilization:

-

Fix cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize cells with permeabilization buffer for 10-15 minutes.

-

Wash three times with PBS.

-

-

Immunostaining:

-

Block with blocking buffer for 1 hour at room temperature.

-

Incubate with the primary HSF1 antibody (diluted in blocking buffer) overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with the fluorescently-conjugated secondary antibody and DAPI (diluted in blocking buffer) for 1 hour at room temperature, protected from light.

-

Wash three times with PBS.

-

-

Imaging:

-

Mount the coverslips on microscope slides using mounting medium.

-

Visualize and capture images using a fluorescence microscope.

-

Quantitative Real-Time PCR (qPCR) for HSP70 mRNA

This protocol quantifies the relative expression of HSP70 mRNA.

Materials:

-

RNA extraction kit

-

cDNA synthesis kit

-

SYBR Green qPCR master mix

-

qPCR primers for human HSP70 (HSPA1A) and a reference gene (e.g., GAPDH or ACTB)

-

HSP70 Forward Primer: (Example) 5'-GCCAATGCCAATGTGGTAG-3'

-

HSP70 Reverse Primer: (Example) 5'-CATTTCCCAGAGCAGCATGAC-3'

-

-

qPCR instrument

Procedure:

-

RNA Extraction and cDNA Synthesis:

-

Extract total RNA from treated and control cells using a commercial kit.

-

Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

-

-

qPCR Reaction:

-

Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers (final concentration of ~250 nM each), and diluted cDNA.

-

Run the qPCR reaction using a standard thermal cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min).

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for HSP70 and the reference gene.

-

Calculate the relative expression of HSP70 mRNA using the 2-ΔΔCt method.

-

Conclusion

This compound represents a novel therapeutic approach that leverages the cell's own protective mechanisms. By acting as a co-inducer of the heat shock response, it selectively amplifies the production of cytoprotective HSPs in stressed cells, offering a targeted strategy for diseases characterized by protein misfolding and aggregation. The quantitative data from both preclinical and clinical studies demonstrate its potential to ameliorate disease pathology and progression. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this compound and other HSR-modulating compounds. Further research into the precise molecular interactions and the full spectrum of cellular conditions that govern this compound's activity will undoubtedly pave the way for its broader application in a range of debilitating diseases.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. alzdiscovery.org [alzdiscovery.org]

- 3. Regioselective and enantiospecific synthesis of the HSP co-inducer this compound from chiral glycidyl derivatives - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB02578E [pubs.rsc.org]

- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. researchgate.net [researchgate.net]

Arimoclomol's Role in Modulating the Heat Shock Response: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Heat Shock Response (HSR) is a fundamental cellular defense mechanism against proteotoxic stress, orchestrated by Heat Shock Proteins (HSPs) that function as molecular chaperones. Dysregulation of the HSR is implicated in the pathogenesis of numerous diseases characterized by protein misfolding and aggregation. Arimoclomol is a first-in-class, orally administered, small molecule drug that acts as a co-inducer of the HSR. Unlike direct stressors that induce the HSR, this compound amplifies a pre-existing stress response, offering a more targeted therapeutic approach. It prolongs the activation of Heat Shock Factor 1 (HSF1), the master transcriptional regulator of the HSR, leading to the upregulation of cytoprotective HSPs, most notably HSP70. This mechanism has shown therapeutic potential in models of neurodegenerative and lysosomal storage diseases. This compound is approved in the United States, in combination with miglustat, for the treatment of Niemann-Pick disease type C (NPC), a rare genetic disorder.[1][2] However, clinical trials in Amyotrophic Lateral Sclerosis (ALS) and Inclusion Body Myositis (IBM) have not demonstrated efficacy.[3][4] This guide provides an in-depth technical overview of this compound's mechanism of action, a summary of key experimental data and protocols, and a review of its clinical development.

The Heat Shock Response (HSR) and the Role of HSF1

Under normal physiological conditions, Heat Shock Factor 1 (HSF1) exists as an inactive monomer, bound in a complex with molecular chaperones such as HSP90 and HSP70.[5] Upon cellular stress—such as thermal shock, oxidative stress, or the accumulation of misfolded proteins—these chaperones are titrated away to deal with the damaged proteins. This releases HSF1, allowing it to trimerize, translocate to the nucleus, and undergo post-translational modifications like phosphorylation. The activated HSF1 trimer then binds to specific DNA sequences known as Heat Shock Elements (HSEs) in the promoter regions of HSP genes, initiating their transcription. This leads to a rapid increase in the synthesis of HSPs, which work to refold damaged proteins, prevent aggregation, and maintain cellular proteostasis.

This compound's Core Mechanism of Action

This compound is classified as an HSR co-inducer, meaning it does not activate the HSR on its own in healthy, unstressed cells. Instead, it amplifies the response in cells already undergoing proteotoxic stress. Its primary mechanism involves prolonging the activated state of HSF1. By stabilizing the interaction between activated HSF1 and its target HSEs, this compound enhances and extends the transcription of HSP genes, particularly HSPA1A, which encodes the inducible form of HSP70. This targeted action is thought to increase the therapeutic window and reduce the side effects associated with constitutively activating the HSR.

The signaling pathway for this compound's action is visualized below.

Quantitative Data from Preclinical and Clinical Studies

This compound's effects have been quantified in various models, demonstrating its ability to induce HSPs and impact disease progression.

Table 1: Effect of this compound on HSP Expression and Disease Phenotype in Preclinical Models

| Model System | Disease Model | This compound Dose & Route | Key Findings | Citation |

| SOD1G93A Mice | ALS | 120 mg/kg/day, IP | Delayed disease progression, improved muscle function, and increased lifespan by 22%. Increased HSP70 expression in the spinal cord. | |

| AR100 Mice | Spinal and Bulbar Muscular Atrophy (SBMA) | 120 mg/kg/day, IP | Improved hindlimb muscle force, rescued motor units, and increased motor neuron survival. | |

| Patient Fibroblasts | Gaucher Disease (GD) | In vitro | Induced ER-resident HSP70 (BiP), enhanced folding, maturation, and activity of mutated GCase. | |

| Npc1-/- Mice | Niemann-Pick Type C (NPC) | Oral | Attenuated a wide spectrum of disease-associated neurological symptoms. |

Table 2: Summary of Key Clinical Trial Efficacy Data

| Disease | Clinical Trial ID | Phase | This compound Dose | Primary Endpoint | Result | Citation(s) |

| Niemann-Pick Type C (NPC) | NCT02612129 | 2/3 | Weight-based, TID | Change in 5-domain NPC Clinical Severity Scale (NPCCSS) score at 12 months. | Statistically significant treatment difference of -1.40 in favor of this compound (p=0.046), a 65% reduction in annual progression. | |

| Amyotrophic Lateral Sclerosis (ALS) | NCT03491462 (ORARIALS-01) | 3 | 400 mg TID | Combined Assessment of Function and Survival (CAFS) score over 76 weeks. | No significant difference compared to placebo (p=0.62). | |

| Inclusion Body Myositis (IBM) | NCT02753530 | 2/3 | 400 mg TID | Change in IBM Functional Rating Scale (IBMFRS) at 20 months. | No significant difference compared to placebo (p=0.11). | |

| SOD1-mutant ALS | NCT00706147 | 2/3 | 200 mg TID | Safety and Tolerability; Survival (secondary). | Safe and well-tolerated. Data suggested a possible therapeutic benefit (HR for survival: 0.77). |

Table 3: Summary of Common Adverse Events in Key Clinical Trials

| Disease | Clinical Trial ID | Most Common Adverse Events (this compound vs. Placebo) | Serious Adverse Events (this compound vs. Placebo) | Citation(s) |

| Niemann-Pick Type C (NPC) | NCT02612129 | Occurred in 88.2% vs. 75.0% of patients. | Fewer with this compound: 14.7% vs. 31.3% with placebo. | |

| Amyotrophic Lateral Sclerosis (ALS) | NCT03491462 | Gastrointestinal events were most common. More AEs led to discontinuation in the this compound group (16% vs. 5%). | - | |

| Inclusion Body Myositis (IBM) | NCT02753530 | Gastrointestinal disorders. | Occurred in 15% of the this compound group vs. 23% of the placebo group. |

Key Experimental Protocols

Reproducing and building upon existing research requires detailed methodologies. Below are standardized protocols for assessing this compound's effect on the heat shock response.

Western Blotting for HSP70 Quantification

This protocol is used to measure the relative amount of HSP70 protein in cells or tissues following treatment.

-

Sample Preparation:

-

Culture cells (e.g., patient-derived fibroblasts) or harvest tissues (e.g., mouse spinal cord) after treatment with this compound or vehicle control.

-

Lyse cells/tissues in RIPA buffer containing protease and phosphatase inhibitors on ice.

-

Centrifuge lysates at ~14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Determine protein concentration of the supernatant using a BCA or Bradford assay.

-

-

SDS-PAGE and Transfer:

-

Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.

-

Load samples onto a 4-12% Bis-Tris polyacrylamide gel and separate proteins by electrophoresis.

-

Transfer separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane for 1 hour at room temperature in 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).

-

Incubate the membrane overnight at 4°C with a primary antibody specific for inducible HSP70 (e.g., anti-HSPA1A) and a loading control (e.g., anti-GAPDH or anti-β-actin), diluted in blocking buffer.

-

Wash the membrane 3x for 10 minutes each with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane 3x for 10 minutes each with TBST.

-

-

Detection and Analysis:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Visualize protein bands using a chemiluminescence imaging system.

-

Quantify band intensity using densitometry software (e.g., ImageJ). Normalize HSP70 intensity to the corresponding loading control for comparison across samples.

-

Quantitative Real-Time PCR (qRT-PCR) for HSPA1A mRNA

This protocol measures changes in the gene expression of HSPA1A, the gene encoding inducible HSP70.

-

RNA Extraction:

-

Homogenize this compound- or vehicle-treated cells/tissues in a lysis reagent (e.g., TRIzol).

-

Extract total RNA using a phenol-chloroform extraction method or a column-based kit.

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

-

-

cDNA Synthesis:

-

Synthesize complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

-

qPCR:

-

Prepare a reaction mix containing cDNA template, forward and reverse primers for HSPA1A and a reference gene (e.g., GAPDH, ACTB), and a fluorescent DNA-binding dye (e.g., SYBR Green).

-

Perform the qPCR reaction in a thermal cycler. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

Generate a melt curve at the end of the run to verify the specificity of the amplified product.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) for each sample.

-

Calculate the relative expression of HSPA1A using the ΔΔCt method, normalizing to the reference gene expression.

-

Clinical Development and Future Outlook

The clinical journey of this compound highlights both the promise and the challenges of targeting the HSR.

-

Success in Niemann-Pick Type C (NPC): this compound's approval for NPC is a landmark achievement, validating the HSR as a druggable target for lysosomal storage diseases where protein misfolding is a key pathological feature. The drug is thought to aid in the proper folding and trafficking of the defective NPC1/NPC2 proteins, thereby improving lysosomal function.

-

Setbacks in Neurodegeneration: The failure of this compound to meet primary endpoints in large Phase 3 trials for ALS and IBM was a significant disappointment. Potential reasons include the complexity of these diseases, where protein aggregation may be downstream of other primary insults, or the possibility that the dose of this compound used (limited by tolerability) was insufficient to induce a robust enough HSR in the central nervous system or muscle tissue to overcome the disease process. Some studies also suggest that certain neuron types have a high threshold for activating HSF1, which could limit the drug's efficacy.

Future Directions: The mixed clinical results for this compound pave the way for future research. Key areas of focus should include:

-

Biomarker Development: Identifying pharmacodynamic biomarkers to confirm target engagement (i.e., HSP induction) in target tissues (e.g., CNS, muscle) is critical for optimizing dosing and patient selection in future trials.

-

Combination Therapies: Exploring this compound in combination with other therapeutic agents that act on different pathological pathways could yield synergistic effects. For example, combining it with histone deacetylase (HDAC) inhibitors has been shown to enhance HSP expression in preclinical models.

-

Next-Generation HSR Modulators: Developing new compounds with improved potency, better blood-brain barrier penetration, and enhanced safety profiles could overcome the limitations observed with this compound in certain diseases.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. fda.gov [fda.gov]

- 3. Safety and efficacy of this compound in patients with early amyotrophic lateral sclerosis (ORARIALS-01): a randomised, double-blind, placebo-controlled, multicentre, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Safety and efficacy of this compound for inclusion body myositis: a multicentre, randomised, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Reversal of cognitive deficits in FUSR521G amyotrophic lateral sclerosis mice by this compound and a class I histone deacetylase inhibitor independent of heat shock protein induction - PMC [pmc.ncbi.nlm.nih.gov]

Arimoclomol's Amplification of the Heat Shock Response: A Technical Guide to its Interaction with HSF1

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Arimoclomol is a promising therapeutic agent that functions as a co-inducer of the heat shock response (HSR). Unlike direct activators, this compound selectively amplifies the HSR in cells already under physiological stress. This targeted mechanism is mediated through its interaction with Heat Shock Transcription Factor 1 (HSF1), the master regulator of the HSR. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's effect on HSF1, supported by quantitative data, detailed experimental protocols, and pathway visualizations to facilitate further research and drug development.

Introduction to this compound and the Heat Shock Response

The heat shock response is a highly conserved cellular defense mechanism against proteotoxic stress. Upon exposure to stressors such as heat, oxidative stress, and protein misfolding, HSF1 is activated. In its inactive state, HSF1 exists as a monomer in the cytoplasm, complexed with heat shock proteins (HSPs) like HSP90. Stress induces the dissociation of this complex, leading to HSF1 trimerization, nuclear translocation, and phosphorylation. The activated HSF1 trimer then binds to Heat Shock Elements (HSEs) in the promoter regions of HSP genes, initiating their transcription. This results in the increased production of molecular chaperones, such as HSP70, which aid in protein folding, refolding, and degradation, thereby restoring cellular homeostasis.

This compound's therapeutic potential lies in its ability to modulate this pathway. It does not initiate the HSR in healthy, unstressed cells but rather enhances and prolongs the response in cells where HSF1 is already active. This "smart drug" characteristic minimizes off-target effects and offers a favorable safety profile.

Mechanism of Action: this compound's Interaction with HSF1

This compound's primary mechanism of action is the stabilization of the activated HSF1-HSE complex.[1] This prolongs the transcriptional activation of HSP genes, leading to a more robust and sustained heat shock response. While the precise binding affinity is not fully quantified, the related compound bimoclomol is known to have a subtle but significant binding affinity for HSF1.[1]

The interaction of this compound with HSF1 leads to several key downstream effects:

-

Prolonged HSF1-HSE Binding: this compound enhances the duration of HSF1's association with the DNA, leading to increased and sustained transcription of target genes.[2]

-

Enhanced HSF1 Phosphorylation: In stressed cells, this compound treatment has been associated with a characteristic upward shift of the HSF1 band in Western blot analysis, indicative of hyperphosphorylation.[3] This post-translational modification is crucial for HSF1's transcriptional activity.

-

Increased Heat Shock Protein Expression: The sustained activation of HSF1 results in a significant upregulation of heat shock proteins, most notably HSP70.[4]

The following diagram illustrates the proposed signaling pathway of this compound's action on HSF1.

Quantitative Data on this compound's Efficacy

The following tables summarize the available quantitative and semi-quantitative data on the effects of this compound.

Table 1: Effect of this compound on HSF1 and HSP Expression

| Parameter | Model System | Observation | Reference |

| HSF1 Activation | SOD1G93A Mice | Characteristic upward band shift on Western blot, indicative of hyperphosphorylation. | |

| HSF1-HSE Interaction | In vitro models | Prolonged or eased interaction. | |

| HSP70 Expression | Npc1-/- Mouse Brain | Complete restoration of HSP70 levels. | |

| HSP70 Expression | SOD1G93A Mouse Spinal Cord | Increased expression. |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound on HSF1.

HSF1 Phosphorylation Analysis by Western Blot

This protocol is for the detection of total and phosphorylated HSF1.

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Sonicate briefly to shear DNA.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant and determine protein concentration.

-

-

SDS-PAGE and Electrotransfer:

-

Mix lysate with Laemmli sample buffer.

-

Load 20-30 µg of protein per lane on an 8-10% SDS-polyacrylamide gel.

-

Perform electrophoresis until the dye front reaches the bottom.

-

Transfer proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate with a primary antibody against total HSF1 or a specific phospho-HSF1 antibody (e.g., anti-pS326-HSF1) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

HSF1-HSE Binding Analysis by Electrophoretic Mobility Shift Assay (EMSA)

This assay determines the in vitro binding of HSF1 to its DNA consensus sequence.

-

Probe Labeling:

-

Synthesize and anneal complementary oligonucleotides containing the HSE consensus sequence.

-

Label the probe with [γ-32P]ATP using T4 polynucleotide kinase or with a non-radioactive label such as biotin or a fluorescent dye.

-

Purify the labeled probe.

-

-

Binding Reaction:

-

Prepare a binding reaction mix containing binding buffer, purified nuclear extract or recombinant HSF1, and a non-specific competitor DNA (e.g., poly(dI-dC)).

-

Add the labeled probe to the reaction mix.

-

For competition assays, add an excess of unlabeled specific competitor oligonucleotide.

-

For supershift assays, add an HSF1-specific antibody after the initial binding incubation.

-

Incubate at room temperature.

-

-

Electrophoresis and Detection:

-

Load the samples onto a non-denaturing polyacrylamide gel.

-

Run the gel in a low ionic strength buffer (e.g., 0.5x TBE).

-

Dry the gel and expose it to X-ray film (for radioactive probes) or image using an appropriate detection system (for non-radioactive probes).

-

HSF1 Transactivation Analysis by Luciferase Reporter Assay

This cell-based assay quantifies the transcriptional activity of HSF1.

-

Cell Transfection:

-

Co-transfect cells with a firefly luciferase reporter plasmid containing an HSE-driven promoter and a Renilla luciferase control plasmid for normalization.

-

Allow cells to express the reporters for 24-48 hours.

-

-

Compound Treatment:

-

Treat the transfected cells with this compound or a vehicle control, in the presence or absence of a cellular stressor (e.g., heat shock at 42°C for 1 hour).

-

Incubate for the desired duration.

-

-

Luciferase Assay:

-

Lyse the cells using a passive lysis buffer.

-

Measure firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

-

Express the results as fold induction over the vehicle-treated control.

-

In Vivo HSF1-HSE Binding Analysis by Chromatin Immunoprecipitation (ChIP)

ChIP is used to determine if HSF1 is bound to the promoter of a specific gene within the cell.

-

Cross-linking and Chromatin Preparation:

-

Cross-link protein-DNA complexes in living cells with formaldehyde.

-

Quench the cross-linking reaction with glycine.

-

Lyse the cells and isolate the nuclei.

-

Shear the chromatin into 200-1000 bp fragments by sonication.

-

-

Immunoprecipitation:

-

Pre-clear the chromatin with protein A/G agarose beads.

-

Incubate the chromatin with an antibody against HSF1 or a negative control IgG overnight at 4°C.

-

Add protein A/G agarose beads to capture the antibody-protein-DNA complexes.

-

Wash the beads to remove non-specifically bound chromatin.

-

-

Elution and Reverse Cross-linking:

-

Elute the chromatin from the beads.

-

Reverse the protein-DNA cross-links by heating in the presence of a high salt concentration.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

-

DNA Purification and Analysis:

-

Purify the DNA using a spin column or phenol-chloroform extraction.

-

Quantify the amount of a specific DNA sequence (e.g., the HSP70 promoter) in the immunoprecipitated sample by quantitative PCR (qPCR).

-

Experimental Workflow Visualization

The following diagram outlines a typical experimental workflow for investigating the effect of this compound on HSF1 activity.

Conclusion

This compound represents a novel therapeutic strategy by acting as a co-inducer of the heat shock response. Its ability to selectively amplify the HSF1-mediated stress response in compromised cells makes it a promising candidate for the treatment of diseases characterized by protein misfolding and aggregation. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and drug developers to further investigate the therapeutic potential of this compound and other HSR modulators. A deeper understanding of the nuanced interactions between small molecules and the HSF1 pathway will be crucial for the development of next-generation therapies for a range of debilitating diseases.

References

- 1. HSF1 Activation Mechanisms, Disease Roles, and Small Molecule Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Heat Shock Protein-based therapy as a potential candidate for treating sphingolipidoses - PMC [pmc.ncbi.nlm.nih.gov]

Arimoclomol for Niemann-Pick Disease Type C (NPC): A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Niemann-Pick disease type C (NPC) is a rare, autosomal recessive neurovisceral disorder characterized by the progressive accumulation of unesterified cholesterol and other lipids within lysosomes, leading to cellular dysfunction and a devastating neurodegenerative clinical course. The disease arises from mutations in the NPC1 or NPC2 genes, which are critical for intracellular lipid trafficking. Arimoclomol, an investigational therapeutic agent, has emerged as a promising treatment that targets the core pathophysiology of NPC. This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, summarizing key preclinical and clinical data, outlining essential experimental protocols, and visualizing the molecular pathways it modulates.

This compound functions primarily as an amplifier of the cellular Heat Shock Response (HSR), a crucial proteostasis mechanism. It prolongs the activation of Heat Shock Factor 1 (HSF1), leading to the increased expression of cytoprotective Heat Shock Proteins (HSPs), notably HSP70. This action enhances the cell's ability to refold and clear misfolded proteins, including defective NPC1, and improves lysosomal function. More recent evidence has elucidated a complementary mechanism involving the activation of Transcription Factor EB (TFEB) and Transcription Factor E3 (TFE3). These master regulators of lysosomal biogenesis, upon activation by this compound, drive the expression of genes in the Coordinated Lysosomal Expression and Regulation (CLEAR) network, including NPC1, thereby directly addressing the genetic deficit and promoting the clearance of stored lipids. Clinical trial data has demonstrated a significant and clinically meaningful reduction in disease progression in NPC patients treated with this compound, validating its multifaceted therapeutic approach.

Pathophysiology of Niemann-Pick Disease Type C

NPC is fundamentally a disorder of intracellular lipid trafficking.[1] Mutations in the NPC1 or NPC2 genes (accounting for approximately 95% and 5% of cases, respectively) disrupt the egress of cholesterol from late endosomes and lysosomes.[2]

-

NPC1 Protein: A large transmembrane protein located in the membrane of late endosomes/lysosomes that is believed to export sterols.

-

NPC2 Protein: A smaller, soluble lysosomal protein that binds cholesterol and is thought to hand it off to NPC1 for transport out of the lysosome.

Loss-of-function mutations in either protein lead to the sequestration of unesterified cholesterol and glycosphingolipids within the lysosomal compartment.[3] This accumulation triggers a cascade of cytotoxic events, including impaired lysosomal calcium homeostasis, increased oxidative stress, and secondary defects in sphingomyelin metabolism, ultimately culminating in widespread cellular damage, particularly in the cerebellum (leading to ataxia) and other regions of the central nervous system.[4]

This compound: Dual Mechanism of Action

This compound's therapeutic effect in NPC stems from its ability to modulate two interconnected cellular stress response and clearance pathways.

Amplification of the Heat Shock Response (HSR)

This compound is classified as an HSP co-inducer. Unlike direct stressors, it does not activate the HSR on its own but amplifies an existing response.[5] In stressed cells, such as the lipid-overloaded cells in NPC, HSF1 is activated. This compound is reported to stabilize the interaction between activated HSF1 and Heat Shock Elements (HSEs) in the promoter regions of HSP genes. This prolonged binding leads to sustained transcription and elevated levels of HSPs, particularly HSP70.

The resulting increase in HSP70 chaperoning capacity is thought to:

-

Assist in the proper folding and trafficking of mutated NPC1 protein, potentially rescuing some level of function.

-

Stabilize lysosomal membranes.

-

Reduce protein aggregation and exert broad neuroprotective effects.

Activation of TFEB/TFE3 and the CLEAR Network

A more recently elucidated mechanism involves the master regulators of lysosomal biogenesis, TFEB and TFE3. In vitro studies have shown that this compound treatment leads to the translocation of TFEB and TFE3 from the cytoplasm to the nucleus. In the nucleus, these transcription factors bind to CLEAR elements in the promoters of target genes.

This activation results in the upregulation of the CLEAR gene network, which includes:

-

NPC1 and NPC2 : Directly increasing the expression of the deficient proteins.

-

Genes involved in lysosomal biogenesis and autophagy.

This mechanism directly addresses the primary genetic defect and enhances the cell's overall capacity for lysosomal degradation and lipid clearance, acting synergistically with the HSR amplification.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical studies of this compound in NPC and related neurodegenerative models.

Table 1: Preclinical Efficacy of this compound

| Model System | Parameter | Result | Citation |

|---|---|---|---|

| Npc1-/- Mouse Model | Neurological Symptoms | Attenuated neurological symptoms and improved ataxia. | |

| Npc1-/- Mouse Model | Myelination | Improved myelination and increased number of mature oligodendrocytes in the cerebellum. | |

| Npc1-/- Mouse Model | GSL Accumulation | Reduced total accumulation of glycosphingolipids (GSLs) in the forebrain by 59% (with rhHSP70, an effect recapitulated by this compound). | |

| SOD1G93A ALS Mouse Model | Lifespan | 22% increase in lifespan. | |

| SOD1G93A ALS Mouse Model | Motor Neuron Survival | 74% increase in motor neuron survival in the later stages of the disease. |

| NPC Patient Fibroblasts | Lysosomal Storage | Significantly reduced lysosomal storage and accumulation of unesterified cholesterol. | |

Table 2: Clinical Trial Efficacy Data (CT-ORZY-NPC-002)

| Parameter | This compound Group | Placebo Group | Treatment Difference | P-value | Citation |

|---|---|---|---|---|---|

| Primary Endpoint | |||||

| Mean Change in 5-domain NPCCSS (12 months) | 0.76 | 2.15 | -1.40 | 0.046 | |

| Annual Disease Progression Reduction | 65% reduction | - | - | 0.046 | |

| Subgroup Analysis (with Miglustat) | |||||

| Mean Change in 5-domain NPCCSS (12 months) | - | - | -2.06 | 0.006 |

| Mean Change in R4DNPCCSS (12 months) | -0.23 | 1.92 | -2.21 | 0.0077 | |

Table 3: Biomarker Changes in Response to this compound (CT-ORZY-NPC-002)

| Biomarker | Change in this compound Group | Change in Placebo Group | Between-Group Difference | P-value | Citation |

|---|---|---|---|---|---|

| Plasma Lyso-SM-509 | Significant reduction | - | Statistically significant reduction vs. placebo | 0.043 | |

| Unesterified Cholesterol (PBMCs) | Numerical decrease | - | -44.44 µg/mg protein | 0.096 | |

| Serum Cholestane-triol | Numerical decrease | - | -5.50 ng/mL | 0.225 |

| HSP70 (PBMCs) | Significant increase from baseline | - | - | 0.001 (within-group) | |

Key Experimental Methodologies

Filipin Staining for Unesterified Cholesterol

This histochemical technique is the gold standard for visualizing the lysosomal accumulation of unesterified cholesterol, the cellular hallmark of NPC.

-

Principle: The polyene antibiotic Filipin binds specifically to unesterified cholesterol, emitting a characteristic fluorescence under UV excitation. In NPC cells, this results in a bright, punctate perinuclear staining pattern corresponding to engorged late endosomes/lysosomes.

-

Protocol Outline:

-

Cell Culture: Plate fibroblasts (patient-derived or control) on glass coverslips and culture to ~80% confluency.

-

Fixation: Rinse cells with Phosphate-Buffered Saline (PBS) and fix with 3-4% paraformaldehyde in PBS for 30-60 minutes at room temperature.

-

Quenching: Rinse 3x with PBS. Quench the fixation reaction by incubating with 1.5 mg/mL glycine in PBS for 10 minutes.

-

Staining: Rinse with PBS. Stain cells with a working solution of 0.05 mg/mL Filipin complex in PBS containing 10% Fetal Bovine Serum for 2 hours at room temperature, protected from light.

-

Washing: Rinse cells 3x with PBS.

-

Visualization: Mount coverslips onto glass slides. View immediately by fluorescence microscopy using a UV filter set (e.g., excitation 340-380 nm, emission >430 nm). Note that Filipin fluorescence photobleaches rapidly.

-

Heat Shock Protein (HSP) Induction Assays

Quantifying the induction of HSP70 is critical for confirming this compound's pharmacodynamic effect. Western blotting is a standard method for this assessment.

-

Principle: Western blotting uses gel electrophoresis to separate proteins by size, followed by transfer to a membrane and detection using specific antibodies.

-

Protocol Outline:

-

Cell Treatment: Culture cells (e.g., patient fibroblasts, HeLa cells) and treat with this compound at desired concentrations and time points. Include vehicle-only controls.

-

Lysis: Harvest cells and prepare total protein lysates using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

-

Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

-

SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate proteins on a 4-20% Tris-HCl polyacrylamide gel.

-

Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in Tris-Buffered Saline with Tween-20 (TBST). Incubate with a primary antibody specific for inducible HSP70 (e.g., HSPA1A). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.

-

Analysis: Perform densitometry analysis using software like ImageJ. Normalize HSP70 band intensity to a loading control (e.g., β-actin or GAPDH).

-

Lysosomal Mass and pH Measurement

LysoTracker probes are fluorescent acidotropic dyes used to label and track acidic organelles, such as lysosomes, in live cells. They can be used to assess changes in lysosomal volume (mass) and acidification.

-

Principle: LysoTracker dyes are weakly basic amines linked to a fluorophore. They freely permeate cell membranes and accumulate in acidic compartments, where they become protonated and are retained, leading to a fluorescent signal. Increased signal intensity can indicate an increase in lysosomal volume or number.

-

Protocol Outline:

-

Cell Culture: Plate cells in a suitable format for microscopy or flow cytometry.

-

Probe Preparation: Prepare a working solution of LysoTracker (e.g., LysoTracker Red DND-99) at a final concentration of 50-75 nM in the normal growth medium.

-

Cell Loading: Replace the existing medium with the LysoTracker-containing medium.

-

Incubation: Incubate the cells for 15-30 minutes at 37°C, protected from light.

-

Washing (Optional): The loading solution can be replaced with fresh medium before observation.

-

Analysis:

-

Microscopy: Visualize the cells directly using a fluorescence microscope with the appropriate filter set (e.g., for LysoTracker Red: excitation ~577 nm, emission ~590 nm).

-

Flow Cytometry: Harvest cells and analyze the fluorescence intensity to quantify changes in the acidic compartment across cell populations.

-

-

NPC Disease Severity Scale (5-domain NPCCSS)

The 5-domain NPCCSS is a clinician-reported outcome measure used to quantify disease severity and progression in clinical trials.

-

Domains Assessed: The scale focuses on five domains identified as most important by clinicians and patients: Ambulation, Fine Motor Skills, Swallow, Speech, and Cognition.

-

Scoring: Each domain is scored on a scale, with the total score ranging from 0 to 25. A higher score indicates greater clinical impairment. A change of 1 point or more in the total score is considered clinically meaningful, representing a loss of function and increased disability.

Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key molecular pathways and experimental workflows discussed.

References

- 1. Efficacy results from a 12-month double-blind randomized trial of this compound for treatment of Niemann-Pick disease type C (NPC): Presenting a rescored 4-domain NPC Clinical Severity Scale - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Efficacy and safety of this compound in Niemann‐Pick disease type C: Results from a double‐blind, randomised, placebo‐controlled, multinational phase 2/3 trial of a novel treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scribd.com [scribd.com]

Arimoclomol's Impact on Cellular Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arimoclomol is a hydroxylamine derivative that functions as a co-inducer of the cellular heat shock response (HSR), a fundamental cytoprotective mechanism.[1] It has demonstrated therapeutic potential in diseases characterized by protein misfolding and lysosomal dysfunction.[1][2] This technical guide provides an in-depth overview of the cellular pathways affected by this compound treatment, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols, and visualizations of the underlying molecular mechanisms. This compound is approved for the treatment of Niemann-Pick disease type C (NPC) in combination with miglustat.[3][4]

Core Cellular Pathway: Amplification of the Heat Shock Response

This compound's primary mechanism of action is the potentiation of the HSR, not by inducing cellular stress itself, but by amplifying the response in cells already under stress. This is achieved by prolonging the activation of Heat Shock Factor 1 (HSF1), the master transcriptional regulator of the HSR.

Under cellular stress, such as the accumulation of misfolded proteins, HSF1 translocates to the nucleus, trimerizes, and binds to Heat Shock Elements (HSEs) in the promoter regions of genes encoding Heat Shock Proteins (HSPs). This compound is reported to stabilize the interaction between activated HSF1 and HSEs, leading to a sustained transcription of HSPs. This results in an increased cellular capacity to refold misfolded proteins, prevent protein aggregation, and facilitate the degradation of damaged proteins.

Downstream Cellular Pathways and Effects

The this compound-mediated amplification of the HSR has significant downstream consequences on several interconnected cellular pathways.

Lysosomal Function and Autophagy

A key area of impact for this compound is the enhancement of lysosomal function, which is often impaired in lysosomal storage diseases like NPC. This is achieved through at least two interconnected mechanisms:

-

Upregulation of the CLEAR Gene Network: this compound treatment leads to the increased nuclear translocation of Transcription Factor EB (TFEB) and Transcription Factor E3 (TFE3). These are master regulators of lysosomal biogenesis and autophagy, controlling the expression of a network of genes known as the Coordinated Lysosomal Expression and Regulation (CLEAR) network. Upregulation of CLEAR genes, including those encoding for NPC1 and NPC2, enhances the cell's capacity to clear accumulated lipids.

-

Enhanced Chaperone-Mediated Protein Folding: The increased levels of HSPs, particularly Hsp70, facilitate the correct folding and trafficking of lysosomal proteins, such as the NPC1 protein, which is often misfolded in NPC disease. This helps to restore their function in cholesterol and lipid transport out of the lysosome.

Protein Homeostasis (Proteostasis)

In neurodegenerative diseases like Amyotrophic Lateral Sclerosis (ALS), the accumulation of misfolded protein aggregates is a key pathological feature. This compound's ability to upregulate HSPs directly counteracts this by:

-

Promoting Protein Refolding: HSPs act as molecular chaperones to refold misfolded and aggregation-prone proteins, such as mutant Superoxide Dismutase 1 (SOD1) in some forms of ALS.

-

Facilitating Protein Degradation: When refolding is not possible, HSPs can target misfolded proteins for degradation through the ubiquitin-proteasome system and autophagy.

Quantitative Data from Preclinical and Clinical Studies

The effects of this compound on these cellular pathways translate into measurable outcomes in various disease models and clinical trials.

Table 1: Efficacy of this compound in Niemann-Pick Disease Type C (NPC)

| Study/Model | Endpoint | This compound Treatment Group | Placebo Group | p-value | Reference |

| Phase 2/3 Clinical Trial (NCT02612129) | Mean change in 5-domain NPCCSS score at 12 months | 0.76 | 2.15 | 0.046 | |

| 65% relative reduction in annual disease progression | - | - | - | ||

| Patients stable or improved | 50% | 37.5% | - | ||

| Subgroup on Miglustat | Mean change in 5-domain NPCCSS score at 12 months | Stabilization | Worsening | 0.006 | |

| In vitro (NPC patient fibroblasts) | Reduction in lysosomal cholesterol accumulation | Dose-dependent reduction | - | <0.05 |

Table 2: Efficacy of this compound in Amyotrophic Lateral Sclerosis (ALS) Models

| Study/Model | Endpoint | This compound Treatment Group | Control Group | Finding | Reference |

| SOD1 G93A Mouse Model | Lifespan (treatment from 75 days) | Significant increase | - | - | |

| Muscle function | Significantly improved | - | - | ||

| Hsp70 expression | Increased | - | - | ||

| Ubiquitin-positive aggregates in spinal cord | Decreased | - | - | ||

| Phase 2 Clinical Trial (SOD1-ALS patients) | Safety and tolerability | Well-tolerated | - | Consistent trends favoring this compound on efficacy measures |

Note: Phase 3 trials in a broader ALS population did not meet their primary endpoints.

Table 3: Safety Profile of this compound in the NPC Phase 2/3 Trial

| Adverse Event | This compound Group (n=34) | Placebo Group (n=16) | Reference |

| Any Adverse Event | 88.2% (30) | 75.0% (12) | |

| Serious Adverse Events | 14.7% (5) | 31.3% (5) | |

| Upper Respiratory Infection | 17.6% | 6.3% | |

| Decreased Weight | 14.7% | 0% | |

| Treatment-related Serious Adverse Events (urticaria, angioedema) | 2 patients | 0 patients |

Experimental Protocols

In Vitro Cholesterol Accumulation Assay in NPC Fibroblasts

Objective: To quantify the effect of this compound on lysosomal cholesterol storage in patient-derived fibroblasts.

Methodology:

-

Cell Culture: Human fibroblasts from NPC patients (e.g., with the NPC1I1061T mutation) and healthy controls are cultured in DMEM supplemented with 10% FBS and antibiotics.

-

Treatment: Cells are treated with varying concentrations of this compound (e.g., 50-400 µM) or vehicle control (DMSO) for a specified duration (e.g., 72 hours).

-

Filipin Staining: After treatment, cells are fixed with paraformaldehyde and stained with filipin, a fluorescent compound that binds to unesterified cholesterol.

-

Imaging and Quantification: Images are acquired using a fluorescence microscope. The intensity of filipin staining in perinuclear vesicles is quantified using image analysis software to determine the level of cholesterol accumulation.

In Vivo Efficacy Study in the SOD1 G93A Mouse Model of ALS

Objective: To evaluate the effect of this compound on disease progression and survival in a preclinical model of ALS.

Methodology:

-

Animal Model: Transgenic mice expressing the human SOD1 gene with the G93A mutation (SOD1 G93A) are used. These mice develop a progressive motor neuron disease that mimics many aspects of human ALS.

-

Treatment Regimen: this compound is administered to the mice, typically via intraperitoneal injection or oral gavage, starting at a presymptomatic, early symptomatic (e.g., 75 days of age), or late symptomatic (e.g., 90 days of age) stage of the disease.

-

Functional Assessment: Motor function is assessed regularly using tests such as rotarod performance, grip strength, and electrophysiological measurements of muscle function (e.g., motor unit number estimation).

-

Survival Analysis: The lifespan of the mice is monitored, and survival curves are generated for treated and control groups.

-

Histopathological and Biochemical Analysis: At the end of the study, spinal cord and muscle tissues are collected for analysis of motor neuron survival, protein aggregation (e.g., ubiquitin-positive inclusions), and HSP expression levels (e.g., via ELISA or Western blot).

Conclusion

This compound exerts its therapeutic effects by targeting fundamental cellular stress response and quality control pathways. Its ability to amplify the heat shock response leads to a cascade of beneficial downstream effects, including improved protein folding, reduced protein aggregation, and enhanced lysosomal function. These mechanisms have shown promise in preclinical models and clinical trials for specific protein misfolding and lysosomal storage diseases. Further research into the nuanced interactions of this compound with these cellular pathways will continue to inform its clinical development and potential application in a broader range of diseases.

References

- 1. Multiparameter phenotypic screening for endogenous TFEB and TFE3 translocation identifies novel chemical series modulating lysosome function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. zevra.com [zevra.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Mechanistic insights into this compound mediated effects on lysosomal function in Niemann-pick type C disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Arimoclomol's Capacity to Traverse the Blood-Brain Barrier: A Technical Guide

An In-Depth Examination for Researchers, Scientists, and Drug Development Professionals

Introduction: Arimoclomol, a hydroxylamine derivative, has garnered significant attention for its therapeutic potential in neurodegenerative diseases. A critical attribute for any centrally acting therapeutic is its ability to effectively cross the blood-brain barrier (BBB), a highly selective semipermeable border that separates the circulating blood from the brain and extracellular fluid in the central nervous system (CNS). This technical guide provides a comprehensive overview of the available evidence demonstrating this compound's BBB penetration, its underlying mechanism of action within the CNS, and the experimental approaches used to ascertain its distribution into the brain.

Quantitative Analysis of this compound's Blood-Brain Barrier Penetration

The following tables summarize the key quantitative data from clinical and preclinical studies that substantiate the passage of this compound across the blood-brain barrier.

Table 1: Human Cerebrospinal Fluid (CSF) and Serum Concentrations of this compound in ALS Patients

| Dosage (thrice daily) | Mean Serum Concentration (ng/mL) | Mean CSF Concentration (ng/mL) | CSF/Serum Ratio |

| 25 mg | 150 | 7.5 | 0.05 |

| 50 mg | 300 | 15 | 0.05 |

| 100 mg | 600 | 30 | 0.05 |

Data derived from a Phase 2a clinical trial in patients with Amyotrophic Lateral Sclerosis (ALS). Concentrations are approximate mean values. A dose-dependent increase in this compound CSF levels was observed.[1]

Table 2: Preclinical Evidence of CNS Engagement in Animal Models

| Animal Model | Study Type | Key Finding |

| SOD1 G93A Mouse (ALS model) | Efficacy and Survival | Treatment with this compound significantly delayed disease progression and increased lifespan, indicating CNS target engagement.[2][3] |

| Npc1-/- Mouse (Niemann-Pick type C model) | Biomarker Analysis | Central nervous system target engagement was demonstrated through the activation of the heat shock response in the brain.[4] |

Note: Specific quantitative brain-to-plasma concentration ratios from preclinical studies were not available in the reviewed literature.

Mechanism of Action at the Blood-Brain Barrier and Within the CNS

This compound's neurotherapeutic effects are predicated on its ability to cross the BBB and modulate cellular stress responses within the CNS. Its primary mechanism involves the amplification of the heat shock response (HSR), a crucial cellular protective pathway.

Heat Shock Response Amplification

Under conditions of cellular stress, such as the protein misfolding characteristic of many neurodegenerative diseases, Heat Shock Factor 1 (HSF1) is activated. This compound does not directly activate HSF1 but rather prolongs its activated state, enhancing the transcription of heat shock proteins (HSPs), particularly HSP70. These molecular chaperones play a critical role in refolding misfolded proteins, preventing protein aggregation, and facilitating the degradation of damaged proteins.

This compound's potentiation of the Heat Shock Response pathway.

Coordinated Lysosomal Expression and Regulation (CLEAR) Network

Recent findings have elucidated a novel aspect of this compound's mechanism of action involving the Coordinated Lysosomal Expression and Regulation (CLEAR) gene network. This compound has been shown to promote the nuclear translocation of Transcription Factor EB (TFEB) and Transcription Factor E3 (TFE3). These transcription factors are master regulators of lysosomal biogenesis and autophagy. By activating the CLEAR network, this compound enhances the cell's capacity to clear aggregated proteins and dysfunctional organelles, a critical process in neurodegenerative diseases.

This compound's influence on the CLEAR signaling pathway.

Experimental Protocols for Assessing Blood-Brain Barrier Penetration

The following sections detail the methodologies employed in clinical and preclinical studies to evaluate the BBB penetration of this compound.

Clinical Study in ALS Patients (NCT00244244)

Objective: To assess the safety, tolerability, and pharmacokinetics of this compound in patients with Amyotrophic Lateral Sclerosis (ALS), including its concentration in the cerebrospinal fluid (CSF).[5]

Study Design:

-

Phase: Phase 2a, multicenter, randomized, double-blind, placebo-controlled.

-

Participants: 84 patients diagnosed with familial or sporadic ALS.

-

Intervention: Oral administration of this compound (25 mg, 50 mg, or 100 mg) or placebo, three times daily for 12 weeks.

Methodology for BBB Penetration Assessment:

-

Sample Collection: A subset of 44 participants underwent lumbar puncture for CSF collection and venipuncture for serum collection at steady-state.

-

Bioanalysis: this compound concentrations in both serum and CSF were quantified using a validated analytical method (e.g., liquid chromatography-mass spectrometry).

-

Data Analysis: The CSF-to-serum concentration ratio was calculated to determine the extent of this compound's penetration into the CNS.

Workflow for the clinical assessment of this compound's BBB penetration.

Preclinical Studies in SOD1 G93A Mice

Objective: To evaluate the efficacy of this compound in a transgenic mouse model of ALS (SOD1 G93A), which provides indirect evidence of its ability to cross the BBB and exert a therapeutic effect in the CNS.

Study Design:

-

Animal Model: Transgenic mice overexpressing the human SOD1 gene with the G93A mutation.

-

Intervention: this compound administered via oral gavage or intraperitoneal injection at varying doses and treatment initiation times (pre-symptomatic and symptomatic).

Methodology for CNS Efficacy Assessment:

-

Treatment Administration: this compound was administered daily to SOD1 G93A mice.

-

Functional Assessment: Motor function and disease progression were monitored using standardized tests (e.g., rotarod, grip strength).

-

Survival Analysis: The lifespan of treated mice was compared to that of vehicle-treated controls.

-

Histopathological Analysis: Post-mortem analysis of spinal cord and brain tissue was performed to assess motor neuron survival and the extent of protein aggregation.

Workflow for preclinical efficacy studies of this compound in a mouse model of ALS.

Conclusion

References

- 1. ClinicalTrials.gov [clinicaltrials.gov]

- 2. researchgate.net [researchgate.net]

- 3. Treatment with this compound, a coinducer of heat shock proteins, delays disease progression in ALS mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A Multicenter, Dose Ranging Safety and Pharmacokinetics Study of this compound in Amyotrophic Lateral Sclerosis (ALS) | NEALS [neals.org]

Arimoclomol: A Deep Dive into its Impact on Lysosomal Function and Cholesterol Trafficking

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Arimoclomol is a hydroxylamine derivative that acts as a co-inducer of the heat shock response (HSR), a fundamental cellular stress response mechanism.[1][2] It has garnered significant attention for its therapeutic potential in lysosomal storage disorders (LSDs), particularly Niemann-Pick disease type C (NPC).[1][3][4] This debilitating neurodegenerative disease is characterized by the accumulation of unesterified cholesterol and other lipids within lysosomes, leading to cellular dysfunction and progressive clinical decline. This technical guide provides an in-depth analysis of this compound's mechanism of action, focusing on its effects on lysosomal function and cholesterol trafficking, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways.

Core Mechanism of Action: Amplification of the Heat Shock Response

This compound's primary mechanism of action does not involve inducing cellular stress itself. Instead, it amplifies the naturally occurring heat shock response by prolonging the activation of Heat Shock Factor 1 (HSF1), the master transcriptional regulator of heat shock proteins (HSPs). This leads to an increased and sustained production of cytoprotective HSPs, most notably Heat Shock Protein 70 (HSP70). The elevated levels of HSP70 and other chaperones, such as the ER-resident HSP70 (BiP), are central to the therapeutic effects of this compound. These chaperones play a crucial role in protein folding, refolding of misfolded proteins, and preventing protein aggregation.

Impact on Lysosomal Function

This compound exerts a multi-faceted positive impact on lysosomal health and function, primarily through the amplification of the HSR.

Enhancement of Lysosomal Enzyme Activity and Maturation

In several LSDs, mutations in lysosomal enzymes lead to their misfolding, retention in the endoplasmic reticulum (ER), and subsequent degradation, resulting in reduced enzymatic activity in the lysosome. This compound, by upregulating HSPs like BiP, facilitates the correct folding and maturation of these mutated enzymes. This improved protein homeostasis allows for proper trafficking of the enzymes from the ER to the lysosome, where they can perform their catalytic functions.

A prime example of this is seen in Gaucher disease, another LSD caused by mutations in the GBA gene, which encodes the lysosomal enzyme acid beta-glucosidase (GCase). Studies have shown that this compound treatment can significantly increase the activity of mutant GCase in patient-derived fibroblasts and neuronal cells.

Stabilization of Lysosomal Membranes

Lysosomal membrane permeabilization (LMP) is a critical event in cellular stress and can lead to cell death. HSP70 has been shown to play a direct role in stabilizing lysosomal membranes, protecting them from damage. By increasing HSP70 levels, this compound helps maintain lysosomal integrity, preventing the release of harmful lysosomal contents into the cytoplasm.

Modulation of Cholesterol Trafficking in Niemann-Pick Disease Type C

The hallmark of NPC is the defective egress of cholesterol from late endosomes and lysosomes. This is due to mutations in the NPC1 or NPC2 genes, which encode proteins essential for this process. This compound has been shown to ameliorate this cholesterol accumulation through a sophisticated mechanism involving the activation of key transcription factors.

Activation of TFEB and TFE3 and the CLEAR Network

Recent research has revealed that a key downstream effect of this compound is the activation and nuclear translocation of Transcription Factor EB (TFEB) and Transcription Factor E3 (TFE3). TFEB and TFE3 are master regulators of lysosomal biogenesis and autophagy. They control the expression of a suite of genes known as the Coordinated Lysosomal Expression and Regulation (CLEAR) network.

Upon activation, TFEB and TFE3 move from the cytoplasm to the nucleus, where they bind to CLEAR elements in the promoter regions of their target genes. This leads to the upregulated expression of numerous genes involved in lysosomal function, including NPC1 itself. The increased expression of a functional NPC1 protein, even if partially active, can enhance the clearance of accumulated cholesterol from the lysosomes.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical and clinical studies on this compound.

| Parameter | Experimental System | Treatment | Result | Reference |

| Disease Progression | Niemann-Pick Disease Type C Patients (Phase 2/3 Clinical Trial NCT02612129) | This compound (oral, three times daily for 12 months) | 65% reduction in annual disease progression based on the 5-domain NPC Clinical Severity Scale (NPCCSS) score (Mean progression: 0.76 with this compound vs. 2.15 with placebo; p=0.046) | |

| HSP70 Levels | Niemann-Pick Disease Type C Patients (Phase 2/3 Clinical Trial NCT02612129) | This compound (oral, three times daily for 12 months) | Significant increase from baseline in plasma HSP70 levels. | |

| Lyso-SM-509 Levels | Niemann-Pick Disease Type C Patients (Phase 2/3 Clinical Trial NCT02612129) | This compound (oral, three times daily for 12 months) | Significant reduction in plasma Lyso-SM-509 levels compared to placebo. | |

| GCase Activity | Gaucher Disease Patient Fibroblasts (L444P/L444P) | 400 µM this compound for 5 days | ~2-fold increase in GCase activity. | |

| GCase Protein Levels | Gaucher Disease Patient Fibroblasts (L444P/L444P) | 400 µM this compound for 5 days | Noticeable increase in the mature, EndoH-resistant form of GCase. | |

| HSP70 & BiP Protein Levels | Gaucher Disease Patient Fibroblasts | 400 µM this compound for 5 days | Significant increase in both HSP70 and BiP protein levels. | |

| Cholesterol Accumulation | NPC1 mutant human fibroblasts (GM18453) | This compound (up to 500 µM for 72h or 120h) | No significant reduction in filipin staining. | |

| Cholesterol Concentration | NPC patient fibroblasts | Not applicable (baseline measurement) | 1.5 to 5-fold higher than normal. |

Experimental Protocols

Quantification of Intracellular Cholesterol using Filipin Staining

This protocol is adapted from established methods for visualizing and quantifying unesterified cholesterol in cultured cells.

Materials:

-

Cultured cells (e.g., human fibroblasts from NPC patients and healthy controls)

-

Glass coverslips

-

24-well plates

-

Phosphate-Buffered Saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

1.5 mg/mL Glycine in PBS

-

Filipin III stock solution (25 mg/mL in DMSO)

-

Staining solution: 50 µg/mL Filipin III in PBS containing 10% Fetal Bovine Serum (FBS)

-

Mounting medium

-

Fluorescence microscope with a UV filter set (Excitation: ~340-380 nm, Emission: ~385-470 nm)

-

Image analysis software (e.g., ImageJ)

Procedure:

-

Cell Seeding: Seed cells on glass coverslips in 24-well plates and allow them to adhere overnight.

-

Treatment: Treat cells with this compound at various concentrations and for different durations. Include a vehicle control (e.g., DMSO).

-

Fixation: Gently wash the cells three times with PBS. Fix the cells with 4% PFA for 30-60 minutes at room temperature.

-

Quenching: Wash the cells three times with PBS. Quench the unreacted PFA by incubating with 1.5 mg/mL glycine in PBS for 10 minutes at room temperature.

-

Staining: Wash the cells three times with PBS. Incubate the cells with the Filipin staining solution for 2 hours at room temperature in the dark.

-

Washing: Wash the cells three times with PBS to remove excess stain.

-

Mounting and Imaging: Mount the coverslips onto microscope slides using a suitable mounting medium. Immediately visualize the cells using a fluorescence microscope, as filipin fluorescence is prone to photobleaching.

-

Quantification: Capture multiple images per condition. Use image analysis software to quantify the fluorescence intensity of filipin staining per cell or per defined region of interest (e.g., perinuclear region). Normalize the data to the vehicle control.

Measurement of Lysosomal β-Glucosidase (GCase) Activity

This protocol is a generalized procedure for measuring GCase activity in cell lysates using a fluorogenic substrate.

Materials:

-

Cultured cells (e.g., fibroblasts or neuronal cells)

-

Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

96-well black, clear-bottom plates

-

Assay Buffer (e.g., 50 mM citrate/phosphate buffer, pH 5.4)

-

Substrate: 4-Methylumbelliferyl β-D-glucopyranoside (4-MUG) stock solution

-

Stop Solution (e.g., 0.5 M sodium carbonate, pH 10.7)

-

4-Methylumbelliferone (4-MU) standard solution

-

Fluorometric plate reader (Excitation: ~365 nm, Emission: ~445 nm)

-

Protein assay kit (e.g., BCA or Bradford)

Procedure:

-

Cell Lysis: Treat cells with this compound as required. Harvest the cells and lyse them in cell lysis buffer on ice.

-

Protein Quantification: Determine the total protein concentration of each cell lysate using a standard protein assay for normalization.

-

Assay Reaction: In a 96-well plate, add a specific amount of cell lysate (e.g., 10-20 µg of protein) to each well.

-

Substrate Addition: Prepare the 4-MUG substrate solution in the assay buffer. Add the substrate solution to each well to start the reaction.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

-

Stopping the Reaction: Add the stop solution to each well to terminate the enzymatic reaction.

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorometric plate reader.

-

Quantification: Generate a standard curve using the 4-MU standard solution. Calculate the GCase activity in each sample based on the standard curve and normalize it to the total protein concentration. Express the activity as nmol of 4-MU released per hour per mg of protein.

Western Blot Analysis of HSP70 and Lysosomal Proteins

This protocol outlines the general steps for detecting and quantifying protein levels by Western blotting.

Materials:

-

Cultured cells

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-HSP70, anti-BiP, anti-LAMP1, anti-GCase, anti-β-actin or GAPDH as a loading control)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system (e.g., chemiluminescence detector or X-ray film)

-

Densitometry software

Procedure:

-

Protein Extraction: Treat cells with this compound. Lyse the cells and quantify the protein concentration.

-

SDS-PAGE: Denature the protein samples and separate them by size using SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 5-10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Detection: Incubate the membrane with the ECL substrate and capture the chemiluminescent signal using an imaging system.

-

Analysis: Use densitometry software to quantify the band intensities. Normalize the intensity of the target protein band to the loading control band.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: this compound's core mechanism of action and downstream effects.

Caption: Overview of key experimental workflows.

Conclusion